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Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in the development and progression of various

cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream

effectors of the Hippo pathway. In their active state, TEADs associate with the co-activators

YAP and TAZ to drive the transcription of pro-proliferative and anti-apoptotic genes.

Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy in

oncology.[1][2]

Tead-IN-14 is a potent small molecule inhibitor of TEAD transcription factors. Unlike inhibitors

that block the interaction between TEAD and its co-activators YAP/TAZ, Tead-IN-14 functions

as a "molecular glue". It stabilizes the interaction between TEAD and the transcriptional co-

repressor Vestigial-like 4 (VGLL4).[3][4][5] This induced proximity effectively sequesters TEAD,

switching it from a transcriptional activator to a repressor, thereby inhibiting cancer cell growth.

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures that

recapitulate the cellular heterogeneity and architecture of the original tissue. As such, they

represent a more physiologically relevant in vitro model for studying drug efficacy compared to

traditional 2D cell cultures. This document provides a detailed experimental workflow for

studying the effects of Tead-IN-14 in organoid cultures, from initial treatment to downstream

analysis of proliferation, apoptosis, and gene and protein expression.
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Caption: Tead-IN-14 acts as a molecular glue, promoting the formation of a repressive TEAD-

VGLL4 complex.
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Caption: Experimental workflow for evaluating Tead-IN-14 in organoid cultures.
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Table 1: Dose-Response of Tead-IN-14 on Organoid
Viability (Illustrative Data)
This table presents hypothetical data on the effect of increasing concentrations of Tead-IN-14
on the viability of cancer-derived organoids after 72 hours of treatment, as measured by a

CellTiter-Glo® 3D assay.

Tead-IN-14
Concentration (µM)

Mean
Luminescence
(RLU)

Standard Deviation
% Viability
(Normalized to
Control)

0 (Vehicle Control) 150,000 12,000 100%

0.01 145,500 11,500 97%

0.1 127,500 10,200 85%

1 82,500 6,600 55%

10 37,500 3,000 25%

100 15,000 1,200 10%

IC50 (µM) ~0.8

Table 2: Effect of Tead-IN-14 on Apoptosis (Illustrative
Data)
This table illustrates the induction of apoptosis in cancer-derived organoids following treatment

with Tead-IN-14 for 48 hours, as measured by a Caspase-Glo® 3/7 assay.
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Treatment
Tead-IN-14
Concentration
(µM)

Mean
Caspase-3/7
Activity (RLU)

Standard
Deviation

Fold Change
in Apoptosis
(vs. Control)

Vehicle Control 0 25,000 2,000 1.0

Tead-IN-14 1 75,000 6,000 3.0

Tead-IN-14 10 150,000 12,500 6.0

Staurosporine

(Positive Control)
1 200,000 18,000 8.0

Table 3: Relative Gene Expression Changes Induced by
Tead-IN-14 (Illustrative Data)
This table presents hypothetical changes in the expression of TEAD target genes in cancer-

derived organoids after 24 hours of treatment with 1 µM Tead-IN-14, as determined by qPCR.

Gene Function
Fold Change (vs.
Control)

p-value

Upregulated Genes

VGLL4
Transcriptional Co-

repressor
1.2 >0.05

Downregulated Genes

CTGF
Proliferation,

Angiogenesis
-3.5 <0.01

CYR61
Proliferation, Cell

Adhesion
-4.2 <0.01

BIRC5 (Survivin) Anti-apoptosis -2.8 <0.05
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This protocol is a general guideline and should be adapted based on the specific organoid

type.

Materials:

Basement membrane matrix (e.g., Matrigel®)

Organoid culture medium (specific to the tissue of origin)

Phosphate-buffered saline (PBS), sterile

Cell recovery solution

Sterile culture plates (e.g., 24-well or 96-well)

Protocol:

Thaw basement membrane matrix on ice.

Harvest mature organoids from culture by mechanical disruption or enzymatic digestion.

Wash the organoid fragments with cold PBS.

Resuspend the organoid pellet in the appropriate volume of basement membrane matrix.

Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.

Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.

Gently add pre-warmed organoid culture medium to each well.

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

Tead-IN-14 Treatment of Organoids
Materials:

Tead-IN-14 stock solution (e.g., in DMSO)
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Organoid culture medium

96-well clear-bottom, black-walled plates for luminescence assays

Protocol:

Seed organoids in a 96-well plate as described in Protocol 1 and culture for 2-3 days to allow

for their formation.

Prepare serial dilutions of Tead-IN-14 in organoid culture medium to achieve the desired final

concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

Carefully remove the old medium from the wells and replace it with the medium containing

the different concentrations of Tead-IN-14 or the vehicle control.

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and

5% CO2.

Organoid Viability/Proliferation Assay (CellTiter-Glo®
3D)
Materials:

CellTiter-Glo® 3D Reagent

Plate reader capable of measuring luminescence

Protocol:

After the treatment period, remove the plate from the incubator and allow it to equilibrate to

room temperature for 30 minutes.

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each

well.

Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
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Incubate the plate at room temperature for an additional 25 minutes to stabilize the

luminescent signal.

Measure the luminescence using a plate reader.

Normalize the data to the vehicle-treated control wells to determine the percentage of

viability.

Apoptosis Assay (Caspase-Glo® 3/7)
Materials:

Caspase-Glo® 3/7 Reagent

Plate reader capable of measuring luminescence

Protocol:

Following Tead-IN-14 treatment, remove the plate from the incubator and allow it to cool to

room temperature.

Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.

Mix the contents gently by orbital shaking for 30-60 seconds.

Incubate the plate at room temperature, protected from light, for 1-3 hours.

Measure the luminescence using a plate reader.

Calculate the fold change in caspase activity relative to the vehicle control.

RNA Extraction and qPCR for Gene Expression Analysis
Materials:

RNA extraction kit suitable for 3D cultures (e.g., TRIzol™)

cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green)

Primers for target genes (CTGF, CYR61, BIRC5) and a reference gene (e.g., GAPDH)

Real-time PCR system

Protocol:

Harvest organoids after treatment by first depolymerizing the basement membrane matrix

using a cell recovery solution on ice.

Wash the organoids with cold PBS and pellet them by centrifugation.

Extract total RNA from the organoid pellet according to the manufacturer's protocol of the

chosen RNA extraction kit.

Assess RNA quality and quantity using a spectrophotometer.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the reference gene and compared to the vehicle-treated control.

Protein Extraction and Western Blot Analysis
Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-VGLL4, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Harvest and wash organoids as described in the qPCR protocol.

Lyse the organoid pellet in ice-cold RIPA buffer.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize to a loading control like GAPDH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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